Home > Products > Screening Compounds P26293 > N-(but-3-yn-1-yl)cinnamamide
N-(but-3-yn-1-yl)cinnamamide - 1395045-38-1

N-(but-3-yn-1-yl)cinnamamide

Catalog Number: EVT-3134116
CAS Number: 1395045-38-1
Molecular Formula: C13H13NO
Molecular Weight: 199.253
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide

  • Compound Description: This compound is a cinnamamide derivative featuring a 2-hydroxypropyl substituent on the nitrogen atom. [] It has been investigated for potential anticonvulsant activity. []
  • Relevance: This compound shares the core cinnamamide (3-phenylprop-2-enamide) structure with N-(but-3-yn-1-yl)cinnamamide. [] The variations lie in the substituent attached to the nitrogen atom. While N-(but-3-yn-1-yl)cinnamamide has a but-3-yn-1-yl group, this related compound possesses a 2-hydroxypropyl group.

(2E)-N-(1-hydroxybutan-2-yl)-3-phenylprop-2-enamide

  • Compound Description: Similar to the previous compound, this is another cinnamamide derivative. [] It possesses a 1-hydroxybutan-2-yl substituent on the nitrogen and has been investigated for anticonvulsant activity. []
  • Relevance: This compound shares the core cinnamamide structure with N-(but-3-yn-1-yl)cinnamamide. [] The structural difference lies in the nitrogen substituent, with this compound having a 1-hydroxybutan-2-yl group compared to the but-3-yn-1-yl group in N-(but-3-yn-1-yl)cinnamamide.

(2E)-1-(4-hydroxypiperidin-1-yl)-3-phenylprop-2-en-1-one

  • Compound Description: This compound is structurally similar to the cinnamamide group but features a 4-hydroxypiperidin-1-yl substituent on the carbonyl carbon instead of the nitrogen. [] This variation results in an enone rather than an amide functionality. It has been screened for anticonvulsant activity. []
  • Relevance: This compound shares the 3-phenylprop-2-en-1-one substructure with N-(but-3-yn-1-yl)cinnamamide. [] The key difference is the replacement of the amide group in N-(but-3-yn-1-yl)cinnamamide with a ketone group and the introduction of a 4-hydroxypiperidin-1-yl substituent at the carbonyl carbon.

(2E)-N-(2-hydroxybutyl)-3-phenylprop-2-enamide

  • Compound Description: This cinnamamide derivative incorporates a 2-hydroxybutyl substituent on the nitrogen atom. [] It has displayed anticonvulsant properties in pharmacological studies. []
  • Relevance: This compound exhibits a close structural resemblance to N-(but-3-yn-1-yl)cinnamamide, sharing the core cinnamamide structure. [] The primary difference lies in the nitrogen substituent: a 2-hydroxybutyl group in this compound compared to a but-3-yn-1-yl group in N-(but-3-yn-1-yl)cinnamamide.

(2E)-N-(1-hydroxy-2-methylpropan-2-yl)-3-phenylprop-2-enamide

  • Compound Description: This is another example of a cinnamamide derivative, featuring a 1-hydroxy-2-methylpropan-2-yl substituent on the nitrogen atom. [] It has shown promising anticonvulsant activity in pharmacological evaluations. []
  • Relevance: The compound exhibits structural similarity to N-(but-3-yn-1-yl)cinnamamide, with both sharing the fundamental cinnamamide structure. [] The key distinction lies in the nitrogen substituent, where this compound possesses a 1-hydroxy-2-methylpropan-2-yl group, unlike the but-3-yn-1-yl group present in N-(but-3-yn-1-yl)cinnamamide.

(2E)-N-(1-hydroxy-3-methylbutan-2-yl)-3-phenylprop-2-enamide

  • Compound Description: This compound, a cinnamamide derivative, carries a 1-hydroxy-3-methylbutan-2-yl group as a substituent on the nitrogen atom. [] Pharmacological studies have demonstrated its potential as an anticonvulsant agent. []
  • Relevance: This compound shares a strong structural similarity with N-(but-3-yn-1-yl)cinnamamide, both being members of the cinnamamide family. [] The primary structural difference between the two compounds lies in the substituent attached to the nitrogen atom. While N-(but-3-yn-1-yl)cinnamamide has a but-3-yn-1-yl group, this related compound has a 1-hydroxy-3-methylbutan-2-yl group.

N-[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives

  • Compound Description: These compounds incorporate both a cinnamic acid moiety and a benzenesulfonamide group in their structure. [] They have shown significant antimicrobial activity against various Gram-positive and Gram-negative bacteria, including clinical strains, and have also demonstrated anticancer and antioxidant properties. []
  • Relevance: These compounds share the cinnamamide core structure with N-(but-3-yn-1-yl)cinnamamide. [] The difference lies in the substituents attached to the nitrogen atom. While N-(but-3-yn-1-yl)cinnamamide has a but-3-yn-1-yl group, these derivatives have a (2–arylmethylthio)phenylsulfonyl group, contributing to their diverse biological activities.
Overview

N-(but-3-yn-1-yl)cinnamamide is a synthetic organic compound classified within the group of cinnamamides, characterized by the presence of a cinnamoyl group attached to an amide. This compound is notable for its potential biological activities and applications across various fields, including chemistry, biology, medicine, and industry. The chemical structure is defined by its molecular formula C12H13NC_{12}H_{13}N and its unique identifier is 1395045-38-1. The compound's synthesis typically involves the reaction of cinnamic acid derivatives with but-3-yn-1-amine, indicating its relevance in organic synthesis and medicinal chemistry.

Synthesis Analysis

Methods

The synthesis of N-(but-3-yn-1-yl)cinnamamide commonly employs a condensation reaction between cinnamic acid and but-3-yn-1-amine. This process is facilitated by coupling reagents such as dicyclohexylcarbodiimide and catalysts like 4-dimethylaminopyridine. The reaction is generally conducted in organic solvents such as dichloromethane at room temperature, which aids in achieving optimal yields.

Technical Details

  1. Reagents:
    • Cinnamic acid
    • But-3-yn-1-amine
    • Dicyclohexylcarbodiimide (coupling reagent)
    • 4-Dimethylaminopyridine (catalyst)
    • Dichloromethane (solvent)
  2. Procedure:
    • Dissolve cinnamic acid and but-3-yn-1-amine in dichloromethane.
    • Add dicyclohexylcarbodiimide and 4-dimethylaminopyridine.
    • Stir the mixture at room temperature until the reaction completes.
    • Purify the product through standard techniques such as recrystallization or chromatography.

For industrial-scale production, continuous-flow microreactors can enhance the efficiency and yield of this synthesis method, utilizing methyl cinnamates and phenylethylamines catalyzed by Lipozyme® TL IM.

Molecular Structure Analysis

Structure

N-(but-3-yn-1-yl)cinnamamide features a linear alkyne chain connected to a cinnamamide moiety. The structural formula can be represented as follows:

Cinnamamide C9H9NOAlkyne C4H6\text{Cinnamamide }\text{C}_9\text{H}_9\text{NO}\quad \text{Alkyne }\text{C}_4\text{H}_6

Data

The compound exhibits distinct functional groups:

  • Cinnamoyl group: Contributes to its aromatic properties.
  • Amide linkage: Provides stability and influences biological activity.

Spectroscopic techniques such as nuclear magnetic resonance and infrared spectroscopy are typically employed to characterize the compound's structure .

Chemical Reactions Analysis

Reactions

N-(but-3-yn-1-yl)cinnamamide can undergo various chemical reactions, including:

  1. Oxidation:
    • Can be oxidized using potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
  2. Reduction:
    • Reduction reactions can be performed using hydrogen gas in the presence of palladium catalysts, yielding corresponding amines or alcohols.
  3. Substitution:
    • The compound is capable of undergoing nucleophilic substitution reactions with halogens or other nucleophiles in organic solvents like dichloromethane.

Technical Details

The following conditions are typically employed for these reactions:

  • Oxidation Conditions: Potassium permanganate in aqueous medium.
  • Reduction Conditions: Hydrogen gas with palladium on carbon.
  • Substitution Conditions: Halogens or nucleophiles in dichloromethane.
Mechanism of Action

Process

Data

Research indicates that compounds similar to N-(but-3-yn-1-yl)cinnamamide exhibit significant biological activities, which may be attributed to their structural features that facilitate interactions with target proteins or enzymes .

Physical and Chemical Properties Analysis

Physical Properties

N-(but-3-yn-1-yl)cinnamamide is typically a solid at room temperature with specific melting and boiling points dependent on purity. Its solubility characteristics may vary based on solvent polarity.

Chemical Properties

This compound possesses notable stability due to its amide bond but can undergo transformations under specific conditions (e.g., oxidation or reduction). Its reactivity profile makes it suitable for further derivatization in synthetic applications .

Applications

N-(but-3-yn-1-yl)cinnamamide has potential applications in various scientific areas:

  1. Medicinal Chemistry: It may serve as a scaffold for developing new therapeutic agents targeting cancer or other diseases due to its biological activity.
  2. Organic Synthesis: Utilized as an intermediate in synthesizing more complex organic molecules.
  3. Biochemical Research: Investigated for its effects on cellular processes which could lead to insights into disease mechanisms .

The ongoing research into cinnamide derivatives continues to explore their full potential in drug discovery and development, particularly concerning their antiproliferative effects against various cancer cell lines .

Synthetic Methodologies and Structural Optimization

Multi-Step Synthesis Protocols for Alkyne-Functionalized Cinnamamide Derivatives

The synthesis of N-(but-3-yn-1-yl)cinnamamide typically employs a multi-step approach initiated by the activation of cinnamic acid derivatives. A representative protocol involves EDAC-mediated coupling between cinnamoyl chloride and but-3-yn-1-amine under Schotten-Baumann conditions. This method yields the target cinnamamide in moderate to high yields (65-85%) while preserving the terminal alkyne functionality crucial for downstream modifications [1]. Alternative routes utilize in situ activation of cinnamic acid using carbodiimide reagents (e.g., DCC) in anhydrous dichloromethane, followed by nucleophilic attack by the aliphatic alkyne-containing amine. Purification is typically achieved via silica gel chromatography, with structural confirmation through HRMS, ¹H/¹³C NMR, and FT-IR spectroscopy (characteristic amide C=O stretch at 1640-1670 cm⁻¹ and alkyne C≡C stretch at 2100-2260 cm⁻¹) [1] [6].

For advanced derivatives, sequential CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) protocols are employed post-amide formation. This allows the installation of 1,2,3-triazole rings onto the terminal alkyne of N-(but-3-yn-1-yl)cinnamamide, enhancing structural complexity for biological evaluation. Reactions proceed with benzyl azides or 3-azidocoumarins under catalytic Cu(I) conditions (CuSO₄/sodium ascorbate), affording triazole-adducts in yields ranging from 30-81% depending on azide electronics [1].

Table 1: Representative Multi-Step Synthetic Protocols for N-(but-3-yn-1-yl)cinnamamide Derivatives

StepReagents/ConditionsKey Intermediate/ProductYield RangeCharacterization
Amide Bond FormationEDAC, DCM, rt, 12hN-(but-3-yn-1-yl)cinnamamide65-85%¹H NMR (δ 7.6-7.8: d, =CH-; δ 6.5-6.7: d, =CH-; δ 4.1: t, -NCH₂-)
Terminal Alkyne ModificationCuSO₄, Sodium Ascorbate, Ar-N₃, H₂O/tBuOH1,4-Disubstituted Triazole Adducts30-81%HRMS (M+H⁺), ¹³C NMR (δ 144-146: Triazole C; δ 122-125: ≡C-)

Catalytic Strategies for Amide Bond Formation and Alkyne Incorporation

Catalytic methodologies for constructing the cinnamamide scaffold prioritize atom economy and functional group tolerance. Transition metal catalysis, particularly Au(III) complexes, facilitates regioselective additions to the alkyne terminus during downstream modifications, though less commonly for the amidation itself [7]. For the core amide bond, reductive amination strategies offer an alternative when aldehydes replace cinnamic acid derivatives. Sodium cyanoborohydride (NaBH₃CN) in acidic media (e.g., HCl/MeOH) efficiently reduces pre-formed hydrazones or imines derived from cinnamaldehydes and propargylamines, yielding N-alkylcinnamamides like N-(but-3-yn-1-yl)cinnamamide with minimized over-reduction byproducts [6].

Lewis acid catalysis enhances electrophilic activation during amidation. BF₃·OEt₂ efficiently promotes couplings between cinnamic acids and sterically hindered alkynyl amines under mild conditions. Additionally, Fe(II)/perester systems enable radical-based alkylations adjacent to the amide carbonyl, though these are more relevant to dihydroquinolinone synthesis from N-arylcinnamamides than to N-(but-3-yn-1-yl)cinnamamide itself [2]. Recent advances highlight photoredox catalysis for decarboxylative amidation, potentially applicable for cinnamic acid derivatives, though specific examples with alkynyl amines remain underexplored.

Table 2: Catalytic Methods for Amidation and Alkyne Functionalization

Catalytic SystemReaction TypeSubstrate ScopeAdvantagesLimitations
EDAC/DCCCarbodiimide-Mediated CouplingBroad (electron-rich/poor cinnamic acids)High chemoselectivity, mild conditionsStoichiometric reagent, racemization risk
NaBH₃CN/H⁺ (Reductive Amination)Hydrazone ReductionCinnamaldehydes + alkynylaminesAvoids acyl chloride, functional group toleranceRequires pre-formation of imine
Cu(I) (CuAAC)Click Chemistry on Terminal AlkyneAzides of diverse complexityHigh regioselectivity, biocompatibleRequires purification from copper

Regioselective Modifications of the Cinnamoyl Backbone and Terminal Alkynyl Groups

Precise regiocontrol is paramount for diversifying N-(but-3-yn-1-yl)cinnamamide. Key strategies include:

  • Cinnamoyl Double Bond Isomerization: Photocatalytic systems using organocatalysts like (−)-riboflavin under visible light (402 nm) enable highly Z-selective isomerization (up to 99:1 Z:E). This mimics retinal biochemistry and provides access to thermodynamically less stable Z-cinnamamide isomers, significantly altering steric and electronic profiles. Selectivity arises from polarization effects and increased activation barriers for Z-isomer reversion [8].

  • Electrophilic Additions to Alkyne: The terminal alkyne undergoes regioselective hydrofunctionalization. Au(III) catalysts (e.g., NaAuCl₄·2H₂O), often with oxidants like Selectfluor, promote anti-Markovnikov additions or cyclizations. For instance, reacting N-(but-3-yn-1-yl)cinnamamide with sulfenylating agents (N-(arylthio)succinimides) under BF₃·OEt₂ catalysis yields β-arylthio-substituted adducts via electrophilic addition, directing subsequent cyclization pathways [1] [7].

  • Directed C–H Functionalization: The amide carbonyl can act as a directing group for ortho-functionalization of the cinnamoyl aryl ring under transition metal catalysis (e.g., Pd(II), Ru(II)). While less explored specifically for N-(but-3-yn-1-yl)cinnamamide, methodologies for N-aryl cinnamamides demonstrate potential for installing halogens, alkyl, or aryl groups ortho to the amide, modulating steric bulk and electronic properties [2].

Hybridization Techniques with Heterocyclic and Aromatic Pharmacophores

Hybridization expands the pharmacological potential of N-(but-3-yn-1-yl)cinnamamide by integrating bioactive heterocycles:

  • Triazole Formation via CuAAC: As noted (Section 1.1), the terminal alkyne readily undergoes CuAAC with azides. This installs diverse 1,2,3-triazole pharmacophores known for hydrogen bonding, dipole interactions, and metabolic stability. Benzyl azides bearing electron-withdrawing groups (e.g., -NO₂, -CF₃) or electron-donating groups (e.g., -OCH₃), or complex azides like 3-azidocoumarins, generate hybrid structures. The resultant 1,4-disubstituted triazoles significantly influence antiproliferative or antimetastatic activities in cellular models, demonstrating the impact of hybridization [1] [3].

  • Bis-Hybrid Architectures: Symmetrical bis-cinnamamide-triazole structures are synthesized using bis-azides (e.g., derived from p-xylylene derivatives or polyethylene glycol diamines) reacting with two equivalents of N-(but-3-yn-1-yl)cinnamamide. These bis-hybrids often exhibit enhanced biological activity compared to monomers due to multivalency effects or improved target engagement, as evidenced by potent antiproliferative effects in melanoma cells [1].

  • Fused Heterocycle Construction: Intramolecular cyclizations offer access to complex nitrogen heterocycles. Under oxidative conditions (e.g., Oxone, AgNO₃/K₂S₂O₈), N-aryl analogs of cinnamamides undergo radical or electrophilic cyclizations to dihydroquinolinones. While direct examples with N-(but-3-yn-1-yl)cinnamamide are limited, its alkynyl chain could potentially engage in analogous radical cyclization cascades or gold-catalyzed hydroaminations to form fused tricyclic systems [2] [7].

Table 3: Hybridization Strategies for N-(but-3-yn-1-yl)cinnamamide

Hybridization ApproachConnecting Unit/ReactionIntegrated PharmacophoreStructural Motif GeneratedPotential Impact
CuAAC (Click Chemistry)1,2,3-Triazole ringBenzyl groups, Coumarins, SugarsCinnamamide-Triazole-Aryl/CoumarinEnhanced anticancer activity, improved solubility
Bis-HybridizationBis-azide + Two Cinnamamide AlkynesSymmetrical Triazole or Spacer-Linked DimersBis(cinnamamide)-triazole or Bis(triazole)-cinnamamideMultivalency, increased target affinity
Intramolecular CyclizationRadical or Electrophilic InitiationTetrahydroquinoline, DihydrothiazoleFused Polycyclic Cinnamamide DerivativesModulation of bioactivity & pharmacokinetics

Properties

CAS Number

1395045-38-1

Product Name

N-(but-3-yn-1-yl)cinnamamide

IUPAC Name

(E)-N-but-3-ynyl-3-phenylprop-2-enamide

Molecular Formula

C13H13NO

Molecular Weight

199.253

InChI

InChI=1S/C13H13NO/c1-2-3-11-14-13(15)10-9-12-7-5-4-6-8-12/h1,4-10H,3,11H2,(H,14,15)/b10-9+

InChI Key

YUIQVKCDEDAXDO-MDZDMXLPSA-N

SMILES

C#CCCNC(=O)C=CC1=CC=CC=C1

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.